3-Ethyl-5-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]-1,2,4-thiadiazole
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Overview
Description
3-Ethyl-5-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]-1,2,4-thiadiazole is a complex organic compound featuring a thiadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]-1,2,4-thiadiazole typically involves multiple steps, starting with the formation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine derivatives to introduce the piperazine moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound has been studied for its therapeutic properties. It has demonstrated efficacy in treating infections and certain types of cancer, making it a promising candidate for pharmaceutical development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Ethyl-5-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]-1,2,4-thiadiazole exerts its effects involves interaction with specific molecular targets. The thiadiazole ring system can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of microbial enzymes or disruption of cellular processes in cancer cells.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring system but differ in their substituents and functional groups.
Piperazine derivatives: Piperazine is a common moiety in many pharmaceuticals and agrochemicals, often used to enhance solubility and bioavailability.
Uniqueness: 3-Ethyl-5-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]-1,2,4-thiadiazole stands out due to its specific combination of the thiadiazole ring and piperazine group, which provides unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-ethyl-5-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6S2/c1-2-10-13-11(19-14-10)17-5-3-16(4-6-17)8-9-7-12-15-18-9/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGRVEJVPZDOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N2CCN(CC2)CC3=CN=NS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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